molecular formula C9H14N2O2S B2809860 2-(Butylamino)-4-methyl-1,3-thiazole-5-carboxylic acid CAS No. 927983-08-2

2-(Butylamino)-4-methyl-1,3-thiazole-5-carboxylic acid

Cat. No.: B2809860
CAS No.: 927983-08-2
M. Wt: 214.28
InChI Key: RRWGOODWYLNORW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Butylamino)-4-methyl-1,3-thiazole-5-carboxylic acid is a heterocyclic compound with a thiazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butylamino)-4-methyl-1,3-thiazole-5-carboxylic acid typically involves the reaction of appropriate thiazole precursors with butylamine under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-(Butylamino)-4-methyl-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into corresponding thiazolidines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution can introduce various alkyl or acyl groups.

Scientific Research Applications

2-(Butylamino)-4-methyl-1,3-thiazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(Butylamino)-4-methyl-1,3-thiazole-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for certain biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Butylamino)-4-methyl-1,3-thiazole-5-carboxamide
  • 2-(Butylamino)-4-methyl-1,3-thiazole-5-carboxylate
  • 2-(Butylamino)-4-methyl-1,3-thiazole-5-carboxaldehyde

Uniqueness

2-(Butylamino)-4-methyl-1,3-thiazole-5-carboxylic acid is unique due to its specific functional groups and the resulting chemical properties

Properties

IUPAC Name

2-(butylamino)-4-methyl-1,3-thiazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-3-4-5-10-9-11-6(2)7(14-9)8(12)13/h3-5H2,1-2H3,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRWGOODWYLNORW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC(=C(S1)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.